molecular formula C23H27FN2O3 B2832916 2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921540-84-3

2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Katalognummer B2832916
CAS-Nummer: 921540-84-3
Molekulargewicht: 398.478
InChI-Schlüssel: ZYOVSYQEXPYIST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a benzamide derivative with a complex structure including a benzene ring and an oxazepine ring. The oxazepine ring is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom . The compound also contains an isopentyl group, which is a five-carbon alkyl group, and two methyl groups attached to the oxazepine ring .


Molecular Structure Analysis

The compound contains several functional groups, including an amide group attached to a benzene ring, an oxazepine ring, and an isopentyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

  • Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : A study by Cui et al. (2012) discusses the development of radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) (Cui et al., 2012).

  • Synthesis of Heterocyclic Cores : Research by Tempest et al. (2001) on multi-component condensation (MCC)/SNAr methodology includes the use of 2-fluoro-5-nitrobenzoic acid for synthesizing biologically relevant indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).

  • Synthesis and Biological Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) explored the synthesis of mono- and difluorinated benzothiazoles, investigating their potent cytotoxic properties in various human cell lines (Hutchinson et al., 2001).

  • Novel Potential Antipsychotic Agents : A study by Wise et al. (1987) describes the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating potential applications as antipsychotic agents (Wise et al., 1987).

  • Antibacterial Agents : Palkar et al. (2017) synthesized and evaluated novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus for promising antibacterial activity (Palkar et al., 2017).

  • Multireceptor Antipsychotics : A study by Yang et al. (2016) synthesized a series of benzamides with properties for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, indicating their potential as antipsychotics (Yang et al., 2016).

  • Synthesis of Fluorinated Heterocycles : Research by Meiresonne et al. (2015) explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones using nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

  • Synthesis and Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2005) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their potent cytotoxicity against various cancer cell lines (Deady et al., 2005).

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-15(2)11-12-26-19-10-9-16(13-20(19)29-14-23(3,4)22(26)28)25-21(27)17-7-5-6-8-18(17)24/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOVSYQEXPYIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.